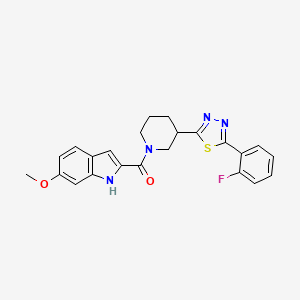![molecular formula C15H15F3N4O3 B2388519 (3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2380175-28-8](/img/structure/B2388519.png)
(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the Pyrazole Ring: This usually starts with the cyclization of appropriate precursors under specific conditions to form the pyrazole core.
Methoxylation and Methylation: Introduction of the methoxy and methyl groups can be achieved via alkylation and methylation reactions.
Azetidinone Formation: Constructing the azetidinone ring often involves cyclization reactions with suitable precursors.
Coupling with Pyridine: The final step involves coupling the pyrazole and azetidinone rings with a pyridine derivative under catalytic conditions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In industrial settings, the production scale may require optimization of reaction conditions to enhance yield and purity, including:
Continuous Flow Synthesis: For better control over reaction parameters and scalability.
Advanced Catalysis: To improve reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, especially at the methoxy and methylpyrazole moieties.
Reduction: Reduction reactions might target the ketone or pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions could occur primarily on the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using Pd/C.
Substitution: Halogenation or nitration under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific reaction site.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Halo- or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is utilized in the synthesis of more complex molecules and as a building block in organic chemistry. Biology: Investigated for its potential biological activities, including enzyme inhibition. Medicine: Explored for therapeutic potential, particularly in drug discovery for its structural attributes. Industry: Used in materials science for developing novel materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways: The exact mechanism of action can be complex, involving interaction with specific enzymes or receptors in biological systems. The trifluoromethyl and pyrazole groups often play key roles in binding to molecular targets, influencing pathways related to enzyme activity, signal transduction, or cellular metabolism.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to other pyrazole and azetidinone derivatives, this compound's trifluoromethyl-pyridine and methanone functionalities provide unique chemical reactivity and biological activity. List of Similar Compounds:
1-Methylpyrazol-4-yl derivatives
Azetidinone derivatives with trifluoromethyl groups
Methoxy-pyridine compounds
Is there something specific about this compound you’re researching?
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-21-8-11(13(20-21)24-2)14(23)22-6-10(7-22)25-9-3-4-19-12(5-9)15(16,17)18/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICONAMDBNCGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)
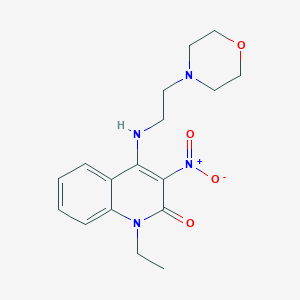
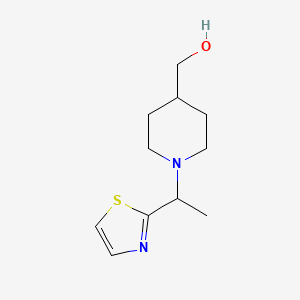
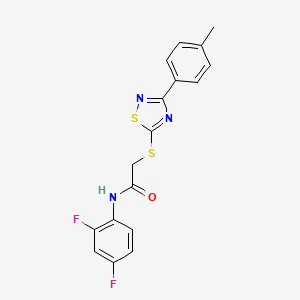
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)
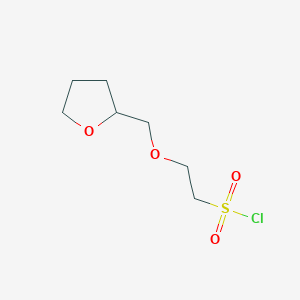
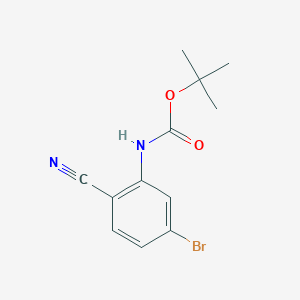
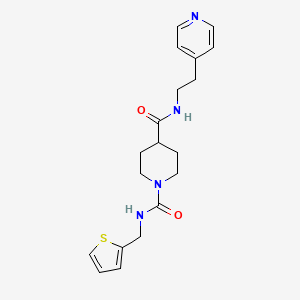
![tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate](/img/structure/B2388455.png)
